N-Nitrosonadolol
Overview
Description
Preparation Methods
The synthesis of N-Nitrosonadolol involves the nitrosation of nadolol. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the nitrosation process . The reaction conditions must be carefully controlled to ensure the selective nitrosation of the nadolol molecule without causing degradation or unwanted side reactions . Industrial production methods for this compound are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
N-Nitrosonadolol undergoes various chemical reactions, including:
Scientific Research Applications
N-Nitrosonadolol has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for the detection and quantification of nitrosamine impurities in pharmaceutical products.
Toxicology Studies: Due to its classification as a nitrosamine, this compound is studied for its potential carcinogenic effects and its impact on human health.
Cardiovascular Research: As a derivative of nadolol, it is investigated for its effects on beta-adrenergic receptors and its potential therapeutic applications in cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-Nitrosonadolol involves its interaction with beta-adrenergic receptors, similar to nadolol . The nitroso group in this compound may also contribute to its biological activity by releasing nitric oxide (NO), which can induce vasodilation and reduce blood pressure . The molecular targets include beta-adrenergic receptors and pathways involved in nitric oxide signaling .
Comparison with Similar Compounds
N-Nitrosonadolol can be compared with other nitrosamine derivatives and beta-adrenergic receptor blockers:
Other Beta-Blockers: Compounds such as propranolol and atenolol, which also target beta-adrenergic receptors but do not contain a nitroso group.
This compound is unique due to its combination of beta-blocking activity and the presence of a nitroso group, which may impart additional pharmacological properties .
Properties
IUPAC Name |
N-tert-butyl-N-[3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl]nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)19(18-23)9-12(20)10-24-16-6-4-5-11-7-14(21)15(22)8-13(11)16/h4-6,12,14-15,20-22H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFPQUAVVJONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928724 | |
Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-06-2 | |
Record name | N-Nitrosonadolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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